

A Comprehensive Technical Guide to (1R)-(-)-Nopyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nopyl acetate*

Cat. No.: B1679847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-(-)-**Nopyl acetate** is a chiral ester recognized for its characteristic sweet, woody, and fruity aroma. While not found in nature, it is a significant component in the fragrance industry, serving as a cost-effective alternative to other aromatic compounds in a variety of consumer products. This technical guide provides an in-depth overview of (1R)-(-)-**Nopyl acetate**, encompassing its chemical and physical properties, detailed synthesis protocols, and a workflow diagram of its production. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Chemical Identity and Properties

(1R)-(-)-**Nopyl acetate** is chemically designated as 2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	35836-72-7
Molecular Formula	C ₁₃ H ₂₀ O ₂ [1] [2]
IUPAC Name	2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate [2]
Synonyms	(-)Nopyl acetate, Nopol acetate, Citroviol [2]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	208.30 g/mol
Appearance	Colorless to pale yellow clear liquid
Boiling Point	253 °C at 760 mmHg [3]
Specific Gravity	0.980 g/mL at 25 °C [3]
Flash Point	100.56 °C (213.00 °F) [3]
Solubility	Soluble in alcohol; Insoluble in water [3]

Synthesis of (1R)-(-)-Nopyl Acetate

The primary route for the synthesis of (1R)-(-)-Nopyl acetate involves a two-step process. The first step is the Prins reaction between β-pinene and paraformaldehyde to produce the intermediate, (-)-nopol. The subsequent step is the esterification of (-)-nopol with an acetylating agent.

Experimental Protocol: Synthesis of (-)-Nopol via Prins Reaction

The synthesis of (-)-nopol can be achieved through various methods, including catalysis with zinc chloride, solid superacids, or through a hot-pressing method. The acid-catalyzed Prins reaction is a common approach.

Materials:

- β -Pinene
- Paraformaldehyde (or 1,3,5-trioxane)
- Solid acid catalyst (e.g., sulfated zirconia, Fe-Zn double metal cyanide)
- Non-polar hydrocarbon solvent (e.g., toluene)

Procedure:

- In a reaction vessel, combine β -pinene, paraformaldehyde, and the solid acid catalyst in a non-polar hydrocarbon solvent. The molar ratio of β -pinene to paraformaldehyde can range from 1:6 to 2:1.
- Heat the reaction mixture under normal pressure to a temperature between 50 °C and 150 °C.
- Maintain the reaction for a period of 1 to 12 hours, with continuous stirring.
- Upon completion, the solid catalyst can be separated from the reaction mixture by filtration.
- The resulting solution contains (-)-nopol, which can be purified by distillation.

Experimental Protocol: Esterification of (-)-Nopol to (1R)-(-)-Nopyl Acetate

Two common methods for the esterification of (-)-nopol are presented below.

Materials:

- (-)-Nopol
- Acetyl chloride
- Triethylamine

- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Sodium sulfate

Procedure:

- Dissolve (-)-nopol and triethylamine in dichloromethane in a reaction flask.
- Cool the solution in an ice bath to a temperature of 5 °C to 10 °C.
- Slowly add acetyl chloride dropwise to the cooled solution while maintaining the temperature.
- After the addition is complete, continue stirring the reaction mixture at 5 °C to 10 °C for an additional 20 minutes.
- Remove the ice bath and allow the mixture to warm to room temperature while continuing to stir.
- To work up the reaction, pour the mixture into ice water.
- Separate the organic phase. Wash the aqueous phase with dichloromethane.
- Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution until neutral.
- Dry the organic phase over sodium sulfate.
- Remove the dichloromethane by distillation to obtain the crude product.
- Isolate (1R)-(-)-**Nopol acetate** by fractional distillation.[\[4\]](#)

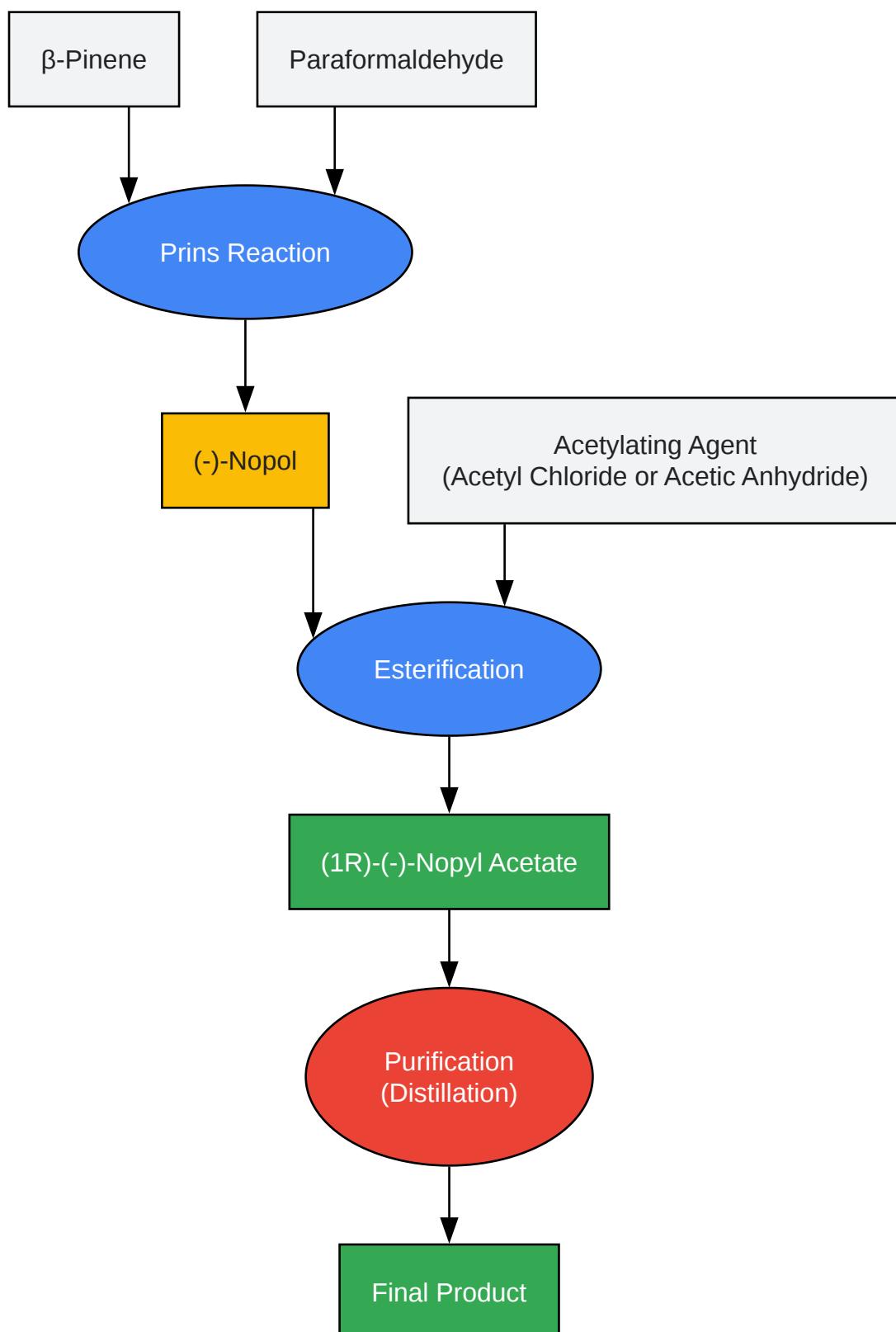
Materials:

- (-)-Nopol
- Acetic anhydride

- Catalyst (e.g., acetate or proton acid)

Procedure:

- Place (-)-nopol, acetic anhydride, and the catalyst in a reaction kettle. The amount of catalyst should be 0.3%-5% of the mass of nopol, and the amount of acetic anhydride should be 80%-90% of the mass of nopol.
- Increase the temperature in the kettle to 50-100 °C.
- Maintain a mixing speed of 100-150 r/min and a vacuum of 0.06-0.1 MPa for a reaction time of 5-15 hours.
- After the esterification is complete, cool the kettle to room temperature.
- Perform a caustic wash followed by a water wash to obtain (1R)-(-)-**Nopyl acetate**.[\[5\]](#)


Table 3: Reaction Parameters for Sulfuric Acid Catalyzed Esterification of Nopol

Temperature (°C)	Acetic Acid to Nopol Molar Ratio	Catalyst Concentration (mol L ⁻¹)	Equilibrium Conversion (%)
50	1:1	0.0275	63
60	1:1	0.0275	68
70	1:1	0.0275	71
80	1:1	0.0275	75
80	1:2	0.0275	-
80	1:3	0.0275	96
80	1:4	0.0275	-
80	1:1	0.0184	-
80	1:1	0.0367	75
80	1:1	0.0480	-

Data extracted from a study on the kinetics of **nopol acetate** synthesis.[\[6\]](#)

Synthesis Workflow

The synthesis of (1R)-(-)-**Nopol acetate** is a sequential process that begins with readily available precursors. The following diagram illustrates the workflow from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(1R)-(-)-Nopyl acetate**.

Applications

The primary application of (1R)-(-)-**Nopyl acetate** is in the flavor and fragrance industry.^[1] It is valued for its pleasant odor and is used in perfumes, soaps, and other household products.^[7] Its stability in various media, including fine fragrances and fabric softeners, makes it a versatile ingredient. It can also act as a masking agent to cover undesirable chemical odors in personal care products.^[1]

Conclusion

(1R)-(-)-**Nopyl acetate** is a well-characterized compound with established synthesis routes and significant applications in the fragrance industry. This guide has provided key technical data and detailed experimental protocols to aid researchers and professionals in their work with this molecule. The provided synthesis workflow offers a clear visual representation of the production process, from common starting materials to the purified final product. Further research into novel catalytic systems for its synthesis could lead to more efficient and environmentally friendly production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. foreverest.net [foreverest.net]
- 2. Nopyl acetate | C13H20O2 | CID 929336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-(-)-nopol acetate, 35836-72-7 [thegoodscentscompany.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104987291A - Method for synthetizing nopol acetate - Google Patents [patents.google.com]
- 6. Kinetics of nopol acetate synthesis by homogeneously catalyzed esterification of acetic acid with nopol [redalyc.org]
- 7. galbora.com [galbora.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to (1R)-(-)-Nopyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679847#1r-nopyl-acetate-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com